![molecular formula C20H30N4O B6137784 2-{1-benzyl-4-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B6137784.png)
2-{1-benzyl-4-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-2-piperazinyl}ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{1-benzyl-4-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-2-piperazinyl}ethanol is a chemical compound that has been extensively studied for its potential therapeutic applications. It is commonly referred to as BZPMP or BZPME, and it belongs to the class of piperazine derivatives. In
Mechanism of Action
BZPMP acts as a selective antagonist of the dopamine D2 receptor and the serotonin 5-HT1A receptor. It also has moderate affinity for the alpha-1 adrenergic receptor. These mechanisms of action are thought to underlie its antipsychotic and anxiolytic effects.
Biochemical and Physiological Effects:
BZPMP has been shown to reduce dopamine release in the striatum, which is associated with its antipsychotic effects. It also increases serotonin release in the prefrontal cortex, which is associated with its anxiolytic effects. Additionally, it has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is important for neuronal growth and survival.
Advantages and Limitations for Lab Experiments
One advantage of using BZPMP in lab experiments is its selective antagonism of the dopamine D2 receptor and the serotonin 5-HT1A receptor. This makes it a useful tool for studying the role of these receptors in various physiological and pathological conditions. However, one limitation is its relatively low potency compared to other antipsychotic drugs, which may limit its usefulness in certain experimental settings.
Future Directions
There are several future directions for research on BZPMP. One area of interest is its potential as a treatment for drug addiction, particularly for cocaine and methamphetamine addiction. Another area of interest is its potential as a treatment for depression, particularly in patients who do not respond to traditional antidepressant medications. Additionally, further studies are needed to elucidate its mechanism of action and to optimize its therapeutic potential.
Synthesis Methods
The synthesis of BZPMP involves the reaction of 1-benzyl-4-piperazinecarboxaldehyde with 1-isopropyl-1H-pyrazole-4-methanol in the presence of a reducing agent such as sodium borohydride. The resulting product is then purified through column chromatography to obtain the final compound.
Scientific Research Applications
BZPMP has been studied extensively for its potential therapeutic applications. It has been shown to have potent antipsychotic and anxiolytic effects in animal models. Additionally, it has been explored as a potential treatment for drug addiction and depression.
properties
IUPAC Name |
2-[1-benzyl-4-[(1-propan-2-ylpyrazol-4-yl)methyl]piperazin-2-yl]ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N4O/c1-17(2)24-15-19(12-21-24)13-22-9-10-23(20(16-22)8-11-25)14-18-6-4-3-5-7-18/h3-7,12,15,17,20,25H,8-11,13-14,16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGDHCKDAARPBFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(C=N1)CN2CCN(C(C2)CCO)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{1-benzyl-4-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-2-piperazinyl}ethanol |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.